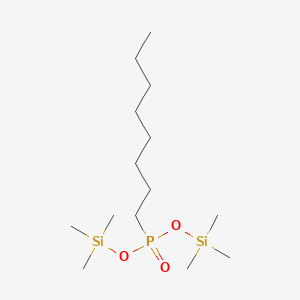
Bis(trimethylsilyl)octylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trimethylsilyl)octylphosphonate: is an organophosphorus compound characterized by the presence of trimethylsilyl groups attached to an octylphosphonate backbone. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(trimethylsilyl)octylphosphonate typically involves the reaction of octylphosphonic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows:
Octylphosphonic acid+2Trimethylsilyl chloride→this compound+2HCl
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Bis(trimethylsilyl)octylphosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound is sensitive to moisture and undergoes hydrolysis to form octylphosphonic acid and trimethylsilanol.
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under mild conditions.
Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products Formed:
Hydrolysis: Octylphosphonic acid and trimethylsilanol.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Oxidation: Phosphonic acid derivatives.
Scientific Research Applications
Chemistry: Bis(trimethylsilyl)octylphosphonate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and other organophosphorus compounds. It serves as a protecting group for phosphonic acids and as a precursor for the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and as a potential therapeutic agent. Its ability to inhibit certain enzymes makes it a valuable tool in drug discovery and development.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique properties make it suitable for applications in materials science and polymer chemistry.
Mechanism of Action
The mechanism of action of bis(trimethylsilyl)octylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl groups enhance the compound’s stability and facilitate its binding to target molecules. The phosphonate group can mimic phosphate esters, allowing the compound to act as an enzyme inhibitor or modulator.
Comparison with Similar Compounds
- Bis(trimethylsilyl)phosphite
- Bis(trimethylsilyl)methylphosphonate
- Bis(trimethylsilyl)acetylene
Comparison: Bis(trimethylsilyl)octylphosphonate is unique due to its octyl chain, which imparts hydrophobic characteristics and influences its solubility and reactivity. Compared to bis(trimethylsilyl)phosphite and bis(trimethylsilyl)methylphosphonate, the octyl derivative has different physical properties and applications. The presence of the octyl group also affects the compound’s interaction with biological targets, making it distinct in its biological and industrial applications.
Properties
CAS No. |
158074-31-8 |
|---|---|
Molecular Formula |
C14H35O3PSi2 |
Molecular Weight |
338.57 g/mol |
IUPAC Name |
trimethyl-[octyl(trimethylsilyloxy)phosphoryl]oxysilane |
InChI |
InChI=1S/C14H35O3PSi2/c1-8-9-10-11-12-13-14-18(15,16-19(2,3)4)17-20(5,6)7/h8-14H2,1-7H3 |
InChI Key |
KDVSUUCTCLZYIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide](/img/structure/B14150053.png)

![5-Oxo-5-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}pentanoic acid](/img/structure/B14150061.png)
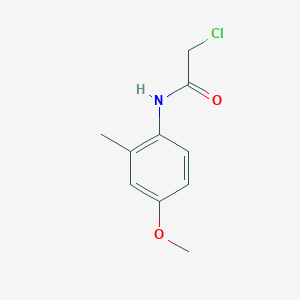
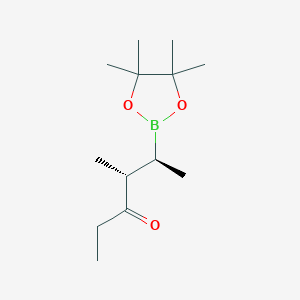
![[5-(2,5-Dichlorophenyl)furan-2-yl]-(4-methylpiperazin-1-yl)methanethione](/img/structure/B14150068.png)

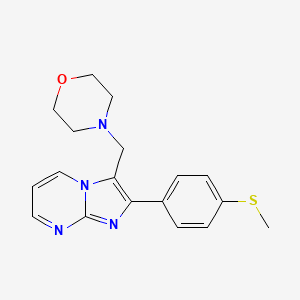
![(3S)-N-[(1S)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B14150088.png)
![N-[(trifluoromethyl)sulfonyl]glycine](/img/structure/B14150093.png)
![N-[4-(diethylamino)phenyl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B14150096.png)
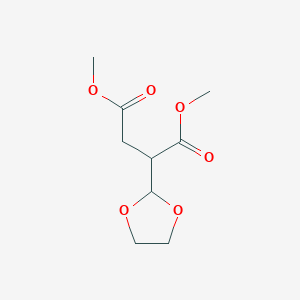
![Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B14150103.png)
